Mass Shift Advantage Over Unlabeled Hydantoin
Hydantoin-4,5-13C2,1-15N provides a +3 Da mass shift relative to unlabeled hydantoin (m/z 100.08 → 103.05), enabling its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. This mass difference exceeds the natural isotopic abundance overlap of unlabeled hydantoin (e.g., M+1 and M+2 peaks from 13C and 15N natural abundance), ensuring baseline resolution and accurate peak integration . In contrast, unlabeled hydantoin exhibits no mass shift and cannot correct for matrix effects or ionization variability, while deuterated analogs may suffer from chromatographic isotope effects [1].
| Evidence Dimension | Molecular weight (Da) and mass shift |
|---|---|
| Target Compound Data | 103.05 g/mol; +2.97 Da shift vs. unlabeled |
| Comparator Or Baseline | Unlabeled hydantoin (CAS 461-72-3): 100.08 g/mol; 0 Da shift |
| Quantified Difference | +2.97 Da mass increment |
| Conditions | Theoretical molecular weight calculation; applicable to ESI-MS and APCI-MS |
Why This Matters
A +3 Da mass shift minimizes isotopic interference from natural abundance isotopologues of the analyte, reducing false positives/negatives in targeted quantitative assays.
- [1] Hydantoin (unlabeled), CAS 461-72-3, Compound Summary. PubChem, National Center for Biotechnology Information. View Source
